3-(3-Bromophenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl 3-(3-bromophenyl)sulfonylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4S/c1-15(2,3)21-14(18)17-8-7-13(10-17)22(19,20)12-6-4-5-11(16)9-12/h4-6,9,13H,7-8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOHDRSYOWYSIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60698765 | |
| Record name | tert-Butyl 3-(3-bromobenzene-1-sulfonyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887587-62-4 | |
| Record name | tert-Butyl 3-(3-bromobenzene-1-sulfonyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(3-Bromophenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester (CAS Number: 887587-62-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and relevant research findings related to this compound.
Chemical Structure and Properties
The molecular formula for this compound is C15H20BrNO4S, with a molecular weight of approximately 358.2938 g/mol. The compound features a pyrrolidine ring, which is often associated with various pharmacological activities.
Antimicrobial Properties
Research indicates that compounds containing sulfonyl groups exhibit notable antimicrobial activity. The presence of the bromophenylsulfonyl moiety in this compound suggests potential efficacy against various bacterial strains. Studies have shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis and function.
Anticancer Activity
Preliminary studies suggest that the compound may exhibit anticancer properties. The sulfonamide derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in tumor growth and proliferation.
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor of certain enzymes, particularly those involved in inflammatory pathways. Sulfonamide derivatives are known to inhibit carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in tissues.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Pyrrolidine Derivative : The reaction begins with the preparation of a pyrrolidine derivative from 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester.
- Sulfonation : This intermediate is then treated with bromophenylsulfonyl chloride in the presence of a base such as triethylamine to yield the desired sulfonamide derivative.
- Purification : The product is purified through standard techniques such as recrystallization or chromatography.
Case Studies
- Antimicrobial Activity : A study conducted on various sulfonamide derivatives, including similar structures, demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of folate synthesis pathways.
- Anticancer Screening : In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) showed that related compounds induced cell cycle arrest and apoptosis, suggesting that this compound could have similar effects.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H20BrNO4S |
| Molecular Weight | 358.2938 g/mol |
| CAS Number | 887587-62-4 |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer Activity | Induces apoptosis in HeLa cells |
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its sulfonyl and bromophenyl groups. Below is a comparison with structurally analogous pyrrolidine-tert-butyl ester derivatives:
Key Observations :
Sulfonyl vs. Sulfanyl Groups : The sulfonyl group in the target compound (electron-withdrawing) contrasts with sulfanyl (thioether) groups in analogues (electron-donating), altering electronic properties and reactivity. For example, sulfonyl groups enhance stability toward oxidation compared to sulfanyl derivatives .
Bromine Substitution: The 3-bromophenyl group in the target compound enables Suzuki-Miyaura cross-coupling, a feature absent in non-halogenated analogues like 3-(methanesulfonyloxy) derivatives .
Biological Activity: Compounds like (S)-3-(3-cyano-pyridin-2-ylsulfanyl) derivatives () show affinity for nicotinic receptors, whereas the target compound’s sulfonyl group may favor protease inhibition due to enhanced hydrogen-bonding capacity .
Spectroscopic Data
- 1H NMR Shifts :
- The target compound’s sulfonyl group deshields adjacent protons, likely appearing as a multiplet near δ 3.5–4.0 ppm (pyrrolidine ring) and aromatic signals at δ 7.3–8.0 ppm (3-bromophenyl) .
- Analogues with isoxazolyl groups (, compound 19) show distinct shifts for methylene protons (δ 4.2–4.5 ppm) due to oxygen electronegativity .
Preparation Methods
Starting Material Synthesis
- N-Boc-Pyrrolidine-1-carboxylic acid tert-butyl ester is prepared by protecting the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group while simultaneously esterifying the carboxylic acid with tert-butanol under acidic conditions.
- Typical reaction conditions involve controlling temperature between -10°C to 0°C to minimize side reactions and ensure high stereochemical purity.
- The reaction mixture is often treated with a base such as N,N-diisopropylethylamine to facilitate the protection step.
Sulfonylation Step
- The key step involves the reaction of the protected pyrrolidine derivative with 3-bromophenylsulfonyl chloride .
- This reaction is generally carried out in an aprotic solvent such as dichloromethane or ethyl acetate, under cooling conditions (0°C to 10°C) to control the reaction rate and avoid decomposition.
- The sulfonyl chloride is added dropwise to the stirred solution of the pyrrolidine derivative and base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloric acid formed.
- The reaction is monitored by HPLC or TLC until completion, typically within 1 to 2 hours.
Work-up and Purification
- After completion, the reaction mixture is quenched with water and extracted with an organic solvent (ethyl acetate).
- The combined organic layers are washed with aqueous acid (e.g., 1 M HCl) and brine to remove residual base and inorganic salts.
- The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
- Crystallization is induced by adding a non-polar solvent such as n-heptane at low temperature (0–5°C), yielding off-white crystalline solid.
- Filtration and drying afford the pure this compound.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Boc Protection | Boc2O, N,N-diisopropylethylamine, DCM | -10 to 0 | 0.5–1 hour | 85–88 | >99% |
| Sulfonylation | 3-Bromophenylsulfonyl chloride, base | 0 to 10 | 1–2 hours | 80–90 | >98% |
| Crystallization | n-Heptane, cooling | 0 to 5 | 1 hour | - | - |
Analytical and Spectroscopic Data
- NMR (¹H and ¹³C): Characteristic signals include tert-butyl singlet at ~1.47 ppm (9H, s), multiplets for pyrrolidine ring protons in the 2.4–3.2 ppm range, and aromatic protons of the bromophenylsulfonyl group between 7.0–7.8 ppm.
- HPLC: High-performance liquid chromatography confirms purity exceeding 98%, with the main peak corresponding to the target compound.
- Mass Spectrometry: Molecular ion peak consistent with expected molecular weight of the sulfonylated pyrrolidine ester.
- Melting Point: Typically in the range of 100–110°C for the crystalline product.
Notes on Optimization and Scale-Up
- Temperature control during sulfonylation is critical to avoid side reactions such as over-sulfonylation or decomposition.
- Use of dry, aprotic solvents and anhydrous conditions improves yield and purity.
- Crystallization solvent choice affects the morphology and purity of the final product; n-heptane is preferred for its ability to induce sharp crystallization.
- Reaction monitoring by HPLC ensures endpoint detection and process reproducibility.
- The procedure is scalable to multi-gram quantities with consistent yields and purity.
Q & A
What are the common synthetic routes for preparing 3-(3-Bromophenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester?
Basic
The synthesis typically involves coupling a bromophenylsulfonyl derivative with a pyrrolidine-carboxylic acid tert-butyl ester precursor. A widely used method employs EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent and DIPEA (N,N-diisopropylethylamine) as a base in dichloromethane (DCM) under anhydrous conditions. The reaction proceeds via activation of the carboxylic acid group, followed by nucleophilic attack by the pyrrolidine nitrogen. Post-synthesis purification often involves silica gel column chromatography with solvents like petroleum ether/ethyl acetate gradients .
What spectroscopic techniques are critical for characterizing this compound, and how are they applied?
Basic
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the pyrrolidine ring conformation, tert-butyl group integrity, and bromophenylsulfonyl substitution patterns. For example, the tert-butyl group exhibits a singlet at ~1.4 ppm in H NMR.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 388.05 g/mol) and isotopic patterns from bromine.
- IR Spectroscopy : Peaks near 1700 cm confirm the carbonyl group of the ester .
How can reaction conditions be optimized to enhance yield during synthesis?
Advanced
Optimization strategies include:
- Temperature Control : Reactions are often conducted at 0–20°C to minimize side reactions (e.g., sulfonate ester hydrolysis).
- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance reagent solubility while reducing steric hindrance.
- Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates coupling efficiency by stabilizing transition states.
- Scale-Up Adjustments : Continuous flow reactors improve mixing and heat transfer in large-scale syntheses .
What strategies resolve contradictory spectroscopic data between studies?
Advanced
Contradictions in NMR or MS data may arise from impurities, stereochemical variations, or solvent effects. Resolution methods include:
- Cross-Validation : Compare data with computational predictions (e.g., DFT-based NMR chemical shift calculations).
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation.
- Isotopic Labeling : Use C-labeled analogs to trace signal origins in complex spectra .
How does the tert-butyl group influence reactivity in downstream modifications?
Advanced
The tert-butyl ester acts as a protecting group, enhancing stability during reactions targeting the pyrrolidine or sulfonyl moieties. Its steric bulk:
- Shields Reactive Sites : Prevents undesired nucleophilic attacks on the ester carbonyl.
- Modulates Lipophilicity : Improves solubility in organic phases, aiding purification.
- Facilitates Deprotection : Acidic conditions (e.g., TFA) selectively cleave the tert-butyl group without affecting the sulfonyl or bromophenyl groups .
What purification methods are recommended post-synthesis?
Basic
Silica gel column chromatography with gradients of petroleum ether/ethyl acetate (e.g., 2:1 to 1:2) effectively removes unreacted starting materials and by-products. For scale-up, recrystallization in hexane/ethyl acetate mixtures may improve purity (>98%) .
How do computational methods predict biological target interactions for this compound?
Advanced
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with enzymes or receptors. The bromophenylsulfonyl group’s electron-withdrawing properties enhance π-stacking with aromatic residues in target proteins, while the pyrrolidine ring’s conformation influences binding pocket compatibility .
Why is the bromophenylsulfonyl moiety valuable in medicinal chemistry?
Advanced
This moiety:
- Directs Electrophilic Substitutions : The bromine atom enables Suzuki-Miyaura cross-coupling to introduce diverse aryl groups.
- Enhances Binding Affinity : The sulfonyl group participates in hydrogen bonding with catalytic residues (e.g., serine in proteases).
- Serves as a Pharmacophore : Found in kinase inhibitors and protease inhibitors due to its mimicry of phosphate groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
